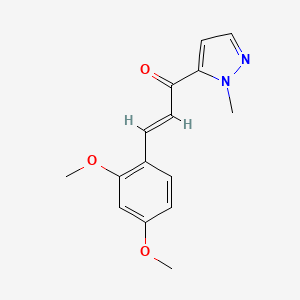

![molecular formula C17H16ClFN2O2 B5302607 4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5302607.png)

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a critical role in regulating fluid and electrolyte balance in many tissues, including the lungs, pancreas, and sweat glands. CFTR mutations are the underlying cause of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases involving CFTR dysfunction.

Mecanismo De Acción

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide binds to a specific site on the CFTR protein and blocks its function as a chloride ion channel. The exact mechanism of action is not fully understood, but it is thought to involve conformational changes in the CFTR protein that prevent the movement of chloride ions across the cell membrane.

Biochemical and Physiological Effects

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CFTR-mediated chloride secretion, it has been shown to reduce the activity of other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). 4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has also been shown to reduce inflammation and mucus production in the airways of CF patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has several advantages for lab experiments. It is a highly specific inhibitor of CFTR, which allows researchers to study the function of this protein in a controlled manner. It is also relatively easy to use, as it can be added directly to cell culture media or administered topically to tissues. However, 4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be variable depending on the experimental conditions.

Direcciones Futuras

There are many potential future directions for research on 4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide. One area of interest is the development of more potent and selective inhibitors of CFTR that could be used as therapeutics for CF and other diseases. Another area of interest is the use of 4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide as a tool to study the regulation of CFTR by other proteins and signaling pathways. Finally, there is ongoing research on the use of 4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide in combination with other drugs to enhance its therapeutic effects.

Métodos De Síntesis

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves a series of chemical reactions starting from 4-chloro-2-fluoroaniline and N,N-dimethylbenzamide. The final product is obtained through purification and crystallization.

Aplicaciones Científicas De Investigación

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been widely used in scientific research to study the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride secretion in various tissues, including airway epithelia, intestinal epithelia, and sweat glands. 4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has also been used to investigate the role of CFTR in other physiological processes, such as insulin secretion and smooth muscle contraction.

Propiedades

IUPAC Name |

4-[[2-(4-chloro-2-fluorophenyl)acetyl]amino]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c1-21(2)17(23)11-4-7-14(8-5-11)20-16(22)9-12-3-6-13(18)10-15(12)19/h3-8,10H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEDKJLLLSODIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B5302524.png)

![3-{[1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinyl]methyl}benzamide](/img/structure/B5302528.png)

![8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5302540.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5302546.png)

![2-(2-chloro-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5302552.png)

![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5302564.png)

![4-{3-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}phenol](/img/structure/B5302567.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5302581.png)

![3-(butylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5302585.png)

![7-acetyl-6-(3-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5302593.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5302595.png)

![4-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B5302617.png)

![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)